Bienvenue dans la boutique en ligne BenchChem!

7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

Medicinal Chemistry Process Chemistry Oncology

7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline (MW 275.10, cLogP 1.9) is a premier halogenated heterocyclic building block. The 7-bromo substituent provides a unique synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Heck), enabling access to focused libraries of FGFR/VEGFR2 kinase inhibitors. This specific substitution pattern is critical—non-halogenated or alternative halogen analogs cannot replicate its electronic/steric profile that enhances NSCLC cell growth inhibition. As a key precursor to Erdafitinib, it is ideally suited for late-stage diversification in medicinal chemistry programs. Procure with confidence for kinase-targeted SAR and lead optimization campaigns.

Molecular Formula C11H7BrN4
Molecular Weight 275.10 g/mol
Cat. No. B8693100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-(1H-pyrazol-4-yl)quinoxaline
Molecular FormulaC11H7BrN4
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1Br)C3=CNN=C3
InChIInChI=1S/C11H7BrN4/c12-8-1-2-9-10(3-8)16-11(6-13-9)7-4-14-15-5-7/h1-6H,(H,14,15)
InChIKeyTZCHMJYOHRFTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline: A Strategic Heterocyclic Building Block for Kinase-Focused Drug Discovery


7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline (CAS: 1083326-12-8, MW: 275.10 g/mol, cLogP: 1.9) is a halogenated heterocyclic scaffold [1] characterized by a quinoxaline core with a 7-bromo substituent and a 2-positioned 1H-pyrazol-4-yl group. This specific substitution pattern confers a defined physicochemical profile and synthetic utility [2], positioning it as a versatile intermediate for further functionalization via cross-coupling methodologies [3].

Why Generic 2-(1H-Pyrazol-4-yl)quinoxaline Derivatives Cannot Replace 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline


The 7-bromo substituent is not a mere placeholder; it serves as a critical molecular determinant that cannot be replicated by generic analogs like the non-halogenated 2-(1H-pyrazol-4-yl)quinoxaline or other halogen variants. The bromine atom at the 7-position of the quinoxaline ring provides a unique and versatile synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1], enabling access to a vast chemical space of more complex, biologically relevant molecules. Furthermore, the specific electronic and steric properties conferred by the bromo group can directly modulate biological activity, as evidenced by class-level SAR studies indicating that bromo-substitution on the quinoxaline core enhances steric and electronic interactions with kinase targets , and is associated with improved inhibition of non-small-cell lung cancer (NSCLC) cell growth compared to other substituents [2]. The substitution pattern and the identity of the halogen are therefore not interchangeable without fundamentally altering the molecule's reactivity and biological potential.

Quantitative Differentiation Evidence: 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline vs. Analogs


High-Yielding Synthetic Intermediate for the FDA-Approved Drug Erdafitinib

The N-methyl derivative, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is directly synthesized from the target compound, serves as the crucial penultimate intermediate in a patented and high-yielding synthesis of the FDA-approved FGFR inhibitor Erdafitinib [1]. This establishes a direct, quantifiable industrial utility that is not documented for non-brominated or differently halogenated 2-(1H-pyrazol-4-yl)quinoxaline analogs.

Medicinal Chemistry Process Chemistry Oncology

Enhanced Anticancer Activity via Bromo-Substitution in Quinoxaline Scaffolds

A 2025 SAR study on quinoxaline derivatives evaluated their inhibitory effects against human non-small-cell lung cancer (NSCLC) cells [1]. The study provides a direct, quantitative comparison, demonstrating that the introduction of a bromo group into the quinoxaline skeleton significantly enhances anticancer activity compared to an analogous nitro-substituted compound.

Cancer Research Medicinal Chemistry SAR

Superior VEGFR2 Kinase Inhibition and Selectivity in Closely Related Pyrazole-Quinoxaline Hybrids

A 2025 study on a series of quinoxaline-pyrazole hybrid molecules, which are direct structural analogs of the target compound, identified a potent VEGFR2 inhibitor (Compound 13) [1]. This compound, which shares the same core scaffold as 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline, demonstrates superior potency against VEGFR2 and favorable selectivity compared to clinical benchmarks, suggesting the scaffold's inherent potential for generating best-in-class kinase inhibitors.

Kinase Inhibition VEGFR2 Angiogenesis Medicinal Chemistry

Validated Application Scenarios for 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline


Design and Synthesis of Next-Generation FGFR Kinase Inhibitors

Leveraging its established role as a key precursor to Erdafitinib [1], this compound is ideally suited for medicinal chemistry programs aiming to discover novel or improved FGFR inhibitors. Researchers can utilize the 7-bromo handle for late-stage diversification via Suzuki-Miyaura cross-coupling to generate focused libraries of analogs with potentially differentiated selectivity and pharmacokinetic profiles [2].

Targeted Synthesis of Potent and Selective VEGFR2 Inhibitors for Oncology

The quinoxaline-pyrazole core has demonstrated a capacity for high VEGFR2 inhibitory potency and selectivity [3]. This compound serves as an optimal starting material for developing novel anti-angiogenic agents, as the 7-bromo substituent provides a strategic site for introducing diverse functional groups to optimize binding interactions within the VEGFR2 ATP-binding pocket.

Development of Anticancer Agents with Enhanced Cellular Potency via Strategic Halogenation

Given the class-level evidence that bromo-substitution on the quinoxaline scaffold improves anticancer activity against NSCLC cells compared to nitro-analogs [4], this compound is a strategically valuable building block. Its procurement is justified for SAR studies aimed at understanding the electronic and steric contributions of the 7-position to cellular potency and for lead optimization campaigns where enhanced target cell inhibition is a primary goal.

Diversification of Heterocyclic Libraries for Kinase and GPCR Screening

As a polyheterocyclic system with a robust synthetic handle, 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline is a premier building block for constructing diverse compound collections. Its physicochemical profile (MW 275.10, cLogP 1.9) [5] is favorable for lead-like chemical space, and its versatility in cross-coupling reactions [2] allows for the efficient generation of novel chemotypes for screening against a wide range of targets, particularly kinases and GPCRs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-2-(1H-pyrazol-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.